

Methyl 4-O-feruloylquininate: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B15609338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physicochemical properties, analytical methodologies, and hypothesized biological activities of **Methyl 4-O-feruloylquininate**. As a naturally occurring phenolic compound, this derivative of chlorogenic acid presents a subject of interest for its potential therapeutic applications, including antioxidant and anti-inflammatory effects.^[1]

Core Physicochemical Properties

Methyl 4-O-feruloylquininate, also identified as 4-O-Feruloylquinic acid methyl ester, is structurally characterized by the esterification of ferulic acid with the 4-hydroxyl group of methyl quinate.^{[1][2]} This structural arrangement imparts specific physicochemical characteristics that are fundamental to its isolation, characterization, and biological activity.

Property	Value	Source
CAS Number	195723-10-5	[2]
Molecular Formula	C ₁₈ H ₂₂ O ₉	[2][3]
Molecular Weight	382.36 g/mol	[2][3][4]
Purity	>97.5%	[2]
Melting Point	Data not available	[2]
Boiling Point	Data not available	[2]
Solubility	No quantitative data available. Stock solutions of 10 mM can be prepared. For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.	[2]
pKa	Data not available	[2]

Spectroscopic and Chromatographic Data

The structural elucidation and purity assessment of **Methyl 4-O-feruloylquininate** rely on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for confirming the molecular weight of **Methyl 4-O-feruloylquininate**. While specific fragmentation patterns for the methyl ester are not extensively detailed in public literature, data from its parent compound, 4-O-Feruloylquinic acid, offers insights into the expected fragmentation of the feruloyl and quinic acid moieties.[3]

Analysis Type	Expected Precursor Ion (m/z)	Key Fragment Ions (m/z) - for 4-O-Feruloylquinic acid
ESI-MS	[M+H] ⁺ : ~383.13, [M+Na] ⁺ : ~405.11	193 (Feruloyl moiety), 177, 145, 117

NMR Spectroscopic Data

While complete, experimentally verified Nuclear Magnetic Resonance (NMR) data for **Methyl 4-O-feruloylquinic acid** is not publicly available, NMR spectroscopy has been utilized for its structural confirmation.^[3] A certificate of analysis for a commercially available sample indicates that the NMR spectrum is "Consistent with structure," though specific chemical shifts and coupling constants are not provided.^[3] The methylation of the carboxylic acid on the quinic acid moiety is expected to primarily influence the chemical shifts of adjacent protons when compared to its parent compound, 4-feruloylquinic acid.^[3]

UV Spectroscopic Data

The ultraviolet (UV) spectrum of **Methyl 4-O-feruloylquinic acid** is characterized by the presence of the ferulic acid chromophore.^[3]

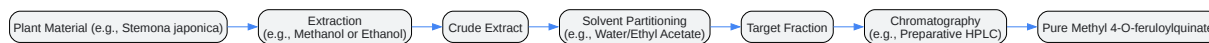
Solvent	Expected λ_{max} (nm)
Methanol or Ethanol (typical)	~325 nm and ~290 nm

Experimental Protocols

The following section details standardized methodologies for the isolation, purification, and analysis of **Methyl 4-O-feruloylquinic acid**.

Isolation and Purification of Natural Product

Methyl 4-O-feruloylquinic acid can be isolated from plant sources, such as *Stemona japonica*.^[1]^[2]^[3] The general workflow for its purification involves a multi-step process.^[3]



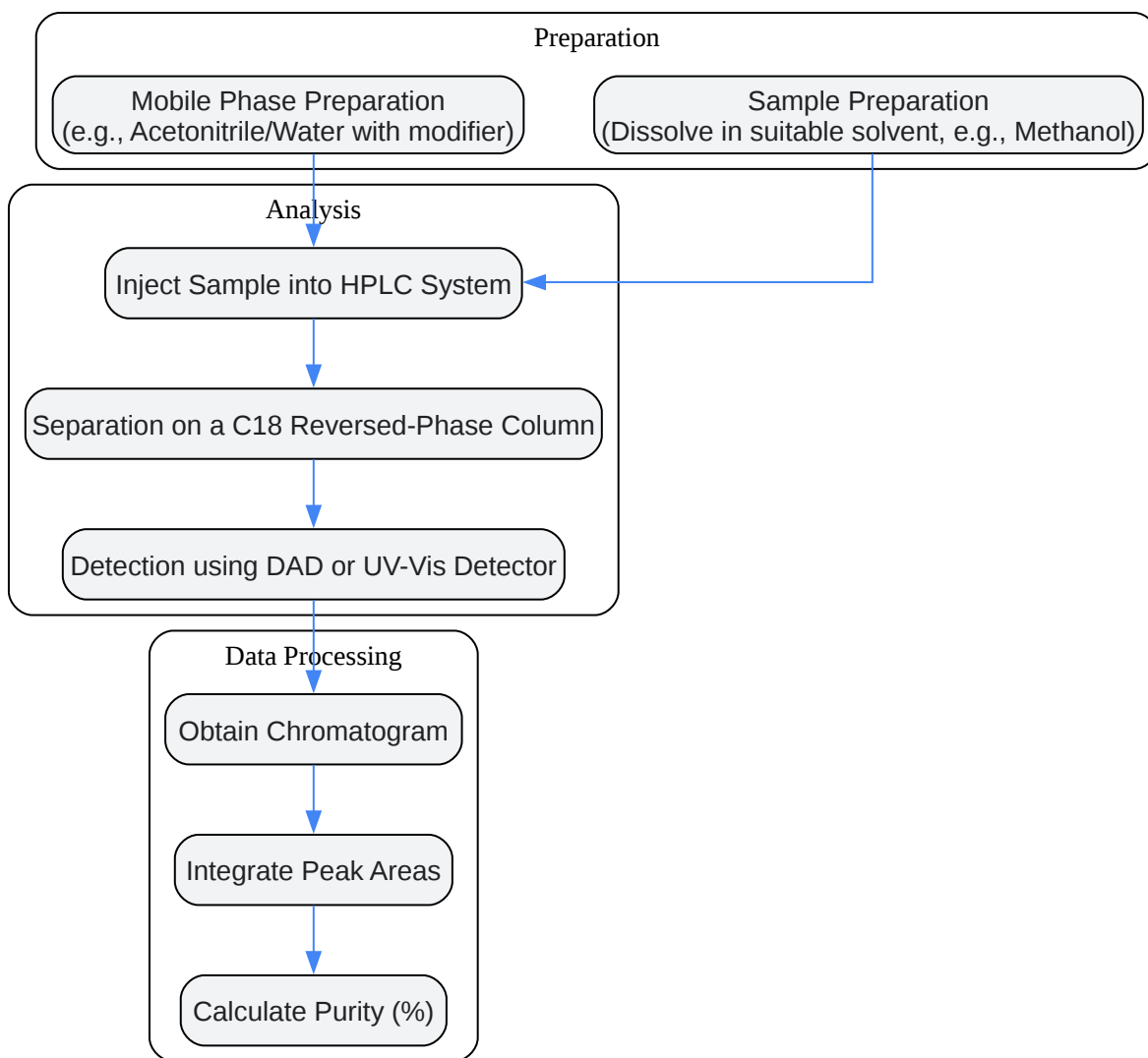
[Click to download full resolution via product page](#)

Isolation and Purification Workflow

- Extraction: The dried and ground plant material is extracted with a suitable organic solvent like methanol or ethanol to obtain a crude extract.[3]
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning using immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their differential solubility.[3]
- Chromatography: The fraction containing **Methyl 4-O-feruloylquininate** is further purified using one or more chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is often employed to yield the pure compound.[3]

Purity Determination using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **Methyl 4-O-feruloylquininate**. [2]



[Click to download full resolution via product page](#)

HPLC Purity Determination Workflow

- **Mobile Phase Preparation:** A suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid, is prepared.[2]

- **Sample Preparation:** A stock solution of the compound is prepared at a known concentration in a solvent such as methanol or DMSO.[2]
- **Instrumentation:** An HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, a column oven, and a detector (e.g., Diode Array Detector - DAD or UV-Vis) is used.[2]
- **Chromatographic Conditions:** The column temperature, flow rate, and mobile phase gradient are set, and the detector wavelength is optimized for the analyte.[2]
- **Data Analysis:** The purity is determined by calculating the ratio of the main peak area to the total area of all detected peaks.[2]

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is pivotal for the unambiguous structural confirmation of **Methyl 4-O-feruloylquininate**. [5]

- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD). [2]
- **Data Acquisition:** 1D (1H and ^{13}C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer. [5]
- **Spectral Analysis:** The chemical shifts, coupling constants, and correlations are analyzed to confirm the connectivity and stereochemistry of the molecule. [5]

Molecular Weight Confirmation by Mass Spectrometry

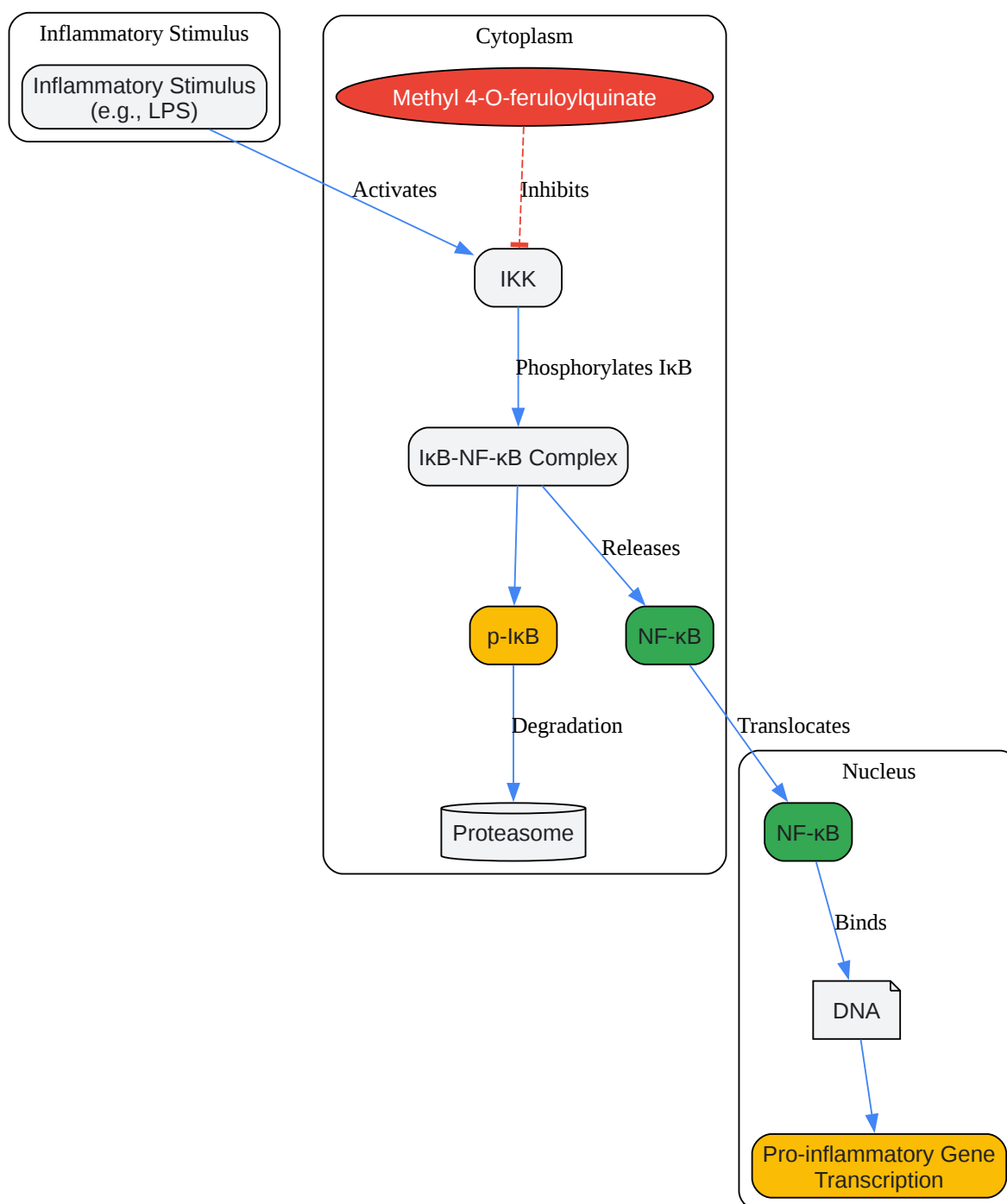
- **Sample Preparation:** The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. [3]
- **Data Acquisition:** The analysis is typically performed in both positive and negative ion modes to observe the molecular ion and its adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. [3]

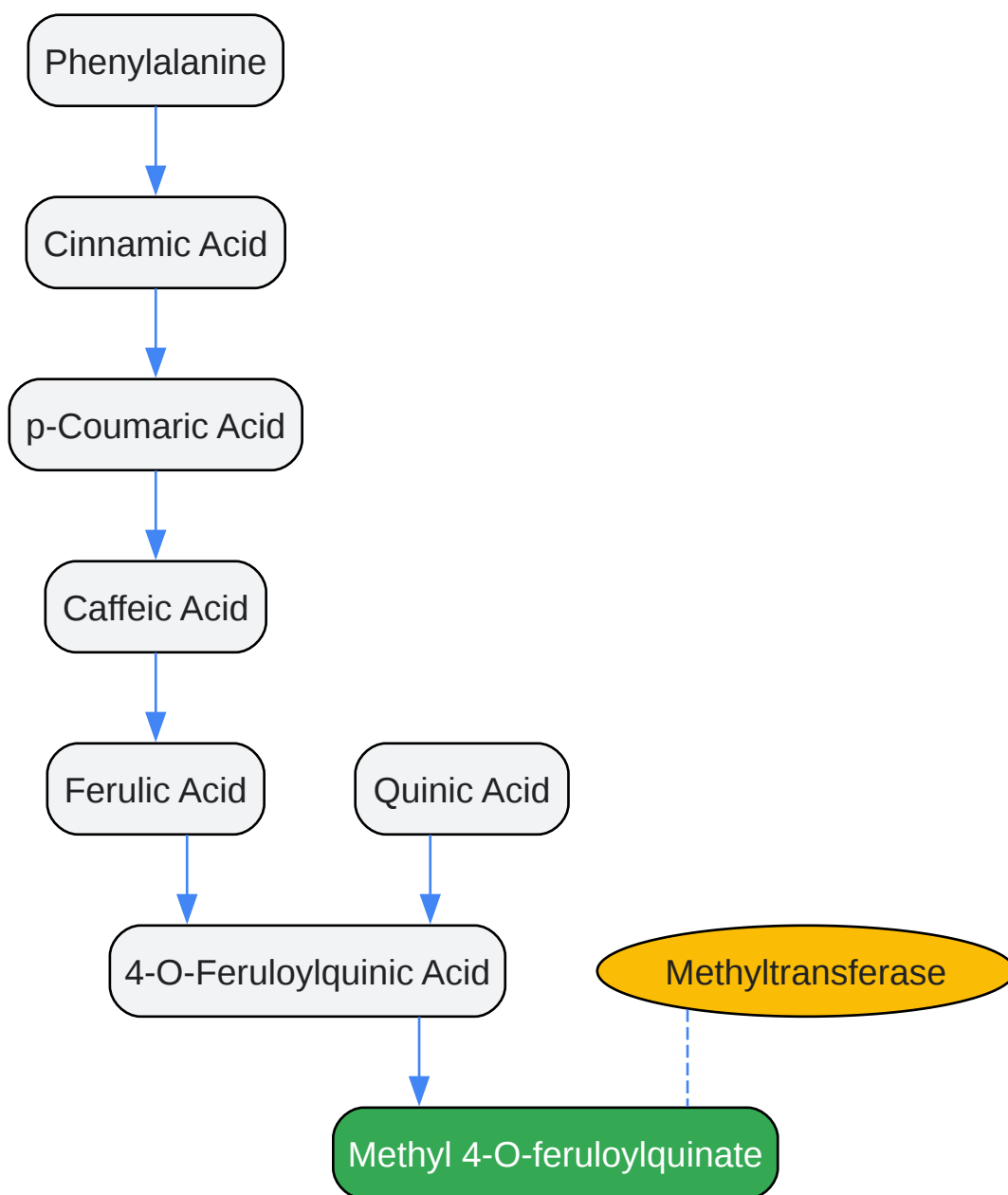
Biological Activity and Hypothesized Signaling Pathways

Methyl 4-O-feruloylquininate is suggested to possess antioxidant and anti-inflammatory properties, characteristic of many phenolic compounds.^[1] One study has reported its anti-H5N1 activity with a 3% protective rate at a 5 μ M concentration in Madin-Darby Canine Kidney (MDCK) cells.^[1] The anti-inflammatory effects are hypothesized to be mediated through the modulation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^[1]

Hypothesized Anti-inflammatory Signaling Pathway: NF- κ B Inhibition

The NF- κ B pathway is a key regulator of the inflammatory response. It is proposed that **Methyl 4-O-feruloylquininate** may inhibit this pathway by preventing the degradation of I κ B, thereby keeping NF- κ B sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.^[1]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 5-O-feruloylquininate | C₁₈H₂₂O₉ | CID 102004731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Methyl 4-O-feruloylquininate: A Comprehensive Physicochemical and Biological Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609338#physicochemical-properties-of-methyl-4-o-feruloylquininate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com